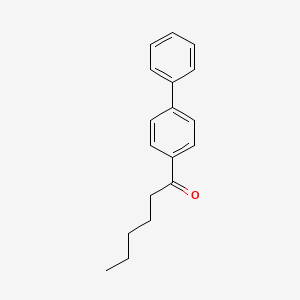

4-Hexanoylbiphenyl

Description

Contextualizing 4-Hexanoylbiphenyl within Aromatic Ketone Chemistry

Aromatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to at least one aromatic ring. These compounds are of significant industrial and academic interest, frequently serving as crucial intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. This compound is a specific type of aromatic ketone where the carbonyl is part of a hexanoyl group (a six-carbon acyl chain) and is attached to the 4-position of a biphenyl (B1667301) ring system.

The primary method for synthesizing aromatic ketones, including this compound, is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting an aromatic compound, in this case, biphenyl, with an acylating agent such as hexanoyl chloride or hexanoic acid. The reaction requires a catalyst to proceed effectively. While traditional Friedel-Crafts reactions often employ Lewis acids like aluminum chloride, much contemporary research focuses on the use of solid acid catalysts, particularly zeolites. researchgate.net These catalysts are favored for their potential to create more environmentally benign processes, offering high regioselectivity and the ability to be recovered and reused. The synthesis of this compound via the Friedel-Crafts acylation of biphenyl is a clear example of this principle, with studies focusing on zeolite-catalyzed routes to achieve the desired product. researchgate.net

Table 1: Chemical Properties of this compound

Overview of Research Significance

The significance of research into this compound stems primarily from its role as a synthetic intermediate or building block. It is considered a useful research chemical for synthesizing more complex molecules. chemicalbook.comchemdad.com

A key application driving this research is its use as a precursor in the production of liquid crystals. Specifically, this compound is a documented raw material for the synthesis of 4'-Hexyl-4-biphenylcarbonitrile, a compound investigated for its liquid crystalline properties. chemicalbook.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are foundational to modern display technology. The broader family of cyanobiphenyls is crucial for applications such as optical shutters, smart windows, and flexible display devices. chemicalbook.com

Furthermore, the academic study of the synthesis of this compound is itself significant. Research efforts are dedicated to optimizing the Friedel-Crafts acylation reaction to maximize the yield and regioselectivity for the 4-isomer, which is the desired product for these applications. Studies have shown, for example, that reaction conditions have a profound impact on efficiency. In the solventless acylation of biphenyl with hexanoic acid over a zeolite catalyst, increasing the reaction temperature from 150°C to 200°C can dramatically enhance the product yield from a modest 8–14% to a more substantial 53%. researchgate.net This focus on process optimization highlights the practical importance of producing this chemical efficiently.

Scope and Objectives of Academic Inquiry on this compound

Academic investigation of this compound is sharply focused on its chemical synthesis and the underlying reaction mechanisms. The primary objectives of this research can be summarized as follows:

Development of Efficient and Green Synthesis Protocols: A major thrust of the research is to establish cleaner and more sustainable methods for producing this compound. This involves replacing traditional, often hazardous and waste-generating catalysts like aluminum chloride with reusable solid acid catalysts such as zeolites. The goal is to improve the environmental profile of the synthesis while maintaining high efficiency and selectivity.

Optimization of Reaction Conditions: Researchers systematically study various reaction parameters to maximize the output of this compound. This includes investigating the influence of temperature, the choice of acylating agent (e.g., hexanoic acid versus hexanoyl chloride), and the impact of different solvents or the use of solvent-free conditions. These studies are crucial for developing commercially viable production methods.

Understanding Reaction Mechanisms and Selectivity: A fundamental objective is to understand why the acylation of biphenyl preferentially occurs at the 4-position (para-position). This high regioselectivity is desirable and is a key topic of mechanistic studies. Investigations explore the nature of the electrophilic species and how the catalyst structure, particularly the pore dimensions of zeolites, directs the substitution to the desired position.

Table 2: Synthesis of this compound via Friedel-Crafts Acylation of Biphenyl

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenylphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-2-3-5-10-18(19)17-13-11-16(12-14-17)15-8-6-4-7-9-15/h4,6-9,11-14H,2-3,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVQDDCTUWJMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345193 | |

| Record name | 4-Hexanoylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59662-26-9 | |

| Record name | 4-Hexanoylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hexanoylbiphenyl

Friedel-Crafts Acylation as a Primary Synthetic Route

The Friedel-Crafts acylation is a cornerstone of organic synthesis for producing aromatic ketones. d-nb.inforesearchgate.net The reaction mechanism involves the generation of an acylium ion from an acylating agent, which then acts as an electrophile and attacks the electron-rich aromatic ring of biphenyl (B1667301). sigmaaldrich.commasterorganicchemistry.com The stability of the resulting ketone product generally prevents further acylation, leading to monoacylated products. sigmaaldrich.com

Acylation of Biphenyl with Hexanoyl Precursors

The synthesis of 4-Hexanoylbiphenyl involves the reaction of biphenyl with a suitable hexanoyl precursor. Common precursors include hexanoyl chloride and hexanoic anhydride (B1165640). dokumen.pubresearchgate.net When hexanoic acid is used as the acylating agent in a solventless system at elevated temperatures, this compound can be produced with high selectivity. researchgate.net For instance, the acylation of biphenyl with hexanoic acid at 150°C yields this compound with a selectivity greater than 98%. researchgate.net In another example, acylation with hexanoic acid at 200°C without a solvent resulted in a 53% yield of this compound with 92% selectivity. dokumen.pub

The choice of the acylating agent can be influenced by the desired reaction conditions and the catalyst system employed. While acyl chlorides are highly reactive, the use of carboxylic acids or anhydrides is often preferred from a green chemistry perspective. researchgate.net

Role of Catalyst Systems in this compound Synthesis

Catalysts are crucial in Friedel-Crafts acylation to activate the acylating agent and facilitate the electrophilic attack on the biphenyl ring. byjus.comjk-sci.com Traditionally, stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) were used. d-nb.infogoogle.com However, contemporary methods focus on employing solid acid catalysts, which offer advantages such as easier separation, reusability, and reduced environmental impact. rsc.orgresearchgate.net

Zeolites, which are crystalline aluminosilicates, are effective solid acid catalysts for Friedel-Crafts acylation due to their well-defined pore structures and tunable acidity. mdpi.commdpi.com Their shape-selective properties can influence the regioselectivity of the reaction, favoring the formation of specific isomers. researchgate.net Zeolites such as H-beta (BEA), HY, and other Y-type zeolites have been successfully utilized in the acylation of biphenyl. osti.govresearchgate.net

H-beta (BEA): This large-pore zeolite is noted for its high catalytic activity and structural stability in acylation reactions. researchgate.net It has been shown to be effective in the acylation of biphenyl with hexanoic acid. dokumen.pub The catalytic performance of H-Beta zeolites can be influenced by factors such as the Si/Al ratio and calcination temperature, which affect its acidity and porous structure. mdpi.comrsc.org

HY Zeolite: HY zeolites have also demonstrated good performance in the acylation of biphenyl with hexanoic acid, providing high selectivity for this compound. researchgate.net

The use of zeolites can sometimes be limited by diffusion constraints within their microporous structure, especially with bulky molecules. mdpi.com

To overcome the diffusion limitations of microporous zeolites, mesoporous molecular sieves (with pore sizes between 2 and 50 nm) have been developed and applied as catalysts. mdpi.comutm.my These materials, such as MCM-41, offer a larger surface area and pore volume, which enhances the diffusion of reactants and products, often leading to higher conversion rates. researchgate.netutm.my

Mesoporous aluminosilicates are effective acid catalysts for the Friedel-Crafts acylation of aromatic compounds. utm.my The incorporation of aluminum into the silica (B1680970) framework of materials like MCM-41 creates the necessary acid sites for catalysis. utm.my These catalysts combine the benefits of high surface area with tunable acidity, making them suitable for the synthesis of this compound and other bulky ketones. researchgate.net

Solid acid catalysts function by providing acidic sites on their surface that can activate the acylating agent. rsc.org These sites can be either Brønsted acids (proton donors) or Lewis acids (electron pair acceptors). rsc.orgmdpi.com

In the context of Friedel-Crafts acylation, the Lewis acid sites on a catalyst like a zeolite can interact with the acylating agent (e.g., hexanoyl chloride or hexanoic anhydride) to generate a highly electrophilic acylium ion. byjus.comsigmaaldrich.com This acylium ion then attacks the biphenyl ring, leading to the formation of a sigma complex intermediate, which subsequently loses a proton to yield the final ketone product, this compound, and regenerate the catalytic site. byjus.commasterorganicchemistry.com The strength and concentration of these acid sites are critical factors that determine the catalyst's activity and selectivity. researchgate.net

Influence of Reaction Parameters on Yield and Selectivity of this compound

The yield and selectivity of this compound are significantly influenced by various reaction parameters.

Temperature: Increasing the reaction temperature generally enhances the reaction rate and can lead to higher yields. For instance, in the acylation of biphenyl with hexanoic acid, increasing the temperature to 200°C resulted in a 53% yield of this compound. dokumen.pubresearchgate.net However, very high temperatures might lead to a slight decrease in selectivity. researchgate.net

Catalyst Type and Properties: The choice of catalyst is paramount. Zeolites like HY have been shown to provide excellent selectivity (>98%) for this compound at 150°C, although the yield was modest (8–14%). researchgate.net The silica-to-alumina ratio in zeolites also plays a role, as it affects the acidity and, consequently, the catalytic activity. researchgate.net

Reactant Molar Ratios: The relative amounts of biphenyl, the acylating agent, and the catalyst can impact the reaction outcome. Optimizing these ratios is crucial for maximizing the yield of the desired product while minimizing side reactions. researchgate.net

Solvent: While some syntheses are performed without a solvent, the choice of solvent can influence the reaction. dokumen.pub In many Friedel-Crafts acylations, solvents like 1,2-dichloroethane (B1671644) are used. d-nb.info

Below is a table summarizing the findings from various studies on the synthesis of this compound.

| Acylating Agent | Catalyst | Temperature (°C) | Solvent | Yield (%) | Selectivity (%) | Reference |

| Hexanoic Acid | HY Zeolite | 150 | Solventless | 8-14 | >98 | researchgate.net |

| Hexanoic Acid | BEA Zeolite | 200 | Solventless | 53 | 92 | dokumen.pub |

Temperature Optimization

Temperature is a critical parameter in the synthesis of this compound, significantly influencing both reaction rate and product yield. Research indicates that increasing the reaction temperature can enhance the yield of this compound. For instance, in the solventless acylation of biphenyl with hexanoic acid, raising the temperature from 150°C to 200°C resulted in a substantial increase in yield from 8-14% to 53%. researchgate.net However, this increase in temperature can sometimes lead to a slight decrease in selectivity. researchgate.net

In Friedel-Crafts acylation reactions, a common practice involves heating the reaction mixture to ensure completion. For example, after the initial addition of the acylating agent, the mixture is often heated under reflux, with temperatures around 60°C being typical for reactions involving ethanoyl chloride and benzene. libretexts.orglibretexts.org The optimization of temperature is a balancing act; while higher temperatures can accelerate the reaction, they may also promote the formation of unwanted byproducts. cem.de Therefore, finding the optimal temperature is crucial for maximizing the yield of the desired product while minimizing impurities. cem.dearxiv.org

Table 1: Effect of Temperature on the Synthesis of this compound

| Temperature (°C) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|

| 150 | 8-14 | >98 | researchgate.net |

| 200 | 53 | ~92 | researchgate.net |

Acylating Agent Selection

The choice of acylating agent is a pivotal factor in the synthesis of this compound. Common acylating agents include hexanoyl chloride, hexanoic anhydride, and hexanoic acid. researchgate.net Each presents distinct advantages and disadvantages in the context of Friedel-Crafts acylation.

Hexanoyl Chloride: As an acyl chloride, hexanoyl chloride is a highly reactive acylating agent for Friedel-Crafts reactions. libretexts.org The reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, like aluminum chloride, is a standard method for producing aromatic ketones. nih.govsigmaaldrich.com

Hexanoic Anhydride: Acid anhydrides are also effective acylating agents in Friedel-Crafts reactions. nih.gov They are often used as alternatives to acyl chlorides.

Hexanoic Acid: The use of carboxylic acids, such as hexanoic acid, as acylating agents is gaining attention as a greener alternative. researchgate.net However, reactions using hexanoic acid may require more forcing conditions, such as higher temperatures, to achieve comparable yields to those obtained with the more reactive acyl chlorides and anhydrides. researchgate.net For instance, the solventless acylation of biphenyl with hexanoic acid at 150°C over a zeolite HY catalyst yielded this compound with high selectivity. researchgate.net

The selection of the acylating agent often involves a trade-off between reactivity, cost, safety, and environmental impact. While acyl chlorides are highly reactive, they can be corrosive and release hydrogen chloride gas as a byproduct. libretexts.org Carboxylic acids, while less reactive, are often more environmentally benign. researchgate.netijnc.ir

Catalyst Concentration and Preparation Methods

The concentration and preparation of the catalyst are crucial for the efficiency of this compound synthesis. In Friedel-Crafts acylation, a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is used. nih.govlibretexts.org

The molar ratio of the catalyst to the reactants significantly impacts the reaction outcome. Stoichiometric amounts of the catalyst are often required because both the starting material and the resulting ketone product can form complexes with the Lewis acid. d-nb.info

The method of catalyst preparation can also influence its activity. For solid catalysts, factors such as the method of synthesis (e.g., sol-gel, calcination), calcination temperature, and the use of supports can affect the catalyst's properties and, consequently, its performance in the reaction. frontiersin.orgrsc.org For instance, the catalytic activity of solid acid catalysts like zeolites can be tuned by altering their Si/Al ratio. researchgate.net

Alternative Synthetic Approaches to this compound

Other less common acylating agents have been explored in organic synthesis, which could potentially be applied to the synthesis of this compound. These include aldehydes, alcohols, and various other acyl surrogates, often employed in transition-metal-catalyzed or metal-free reaction conditions. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgepa.gov In the context of this compound synthesis, several aspects can be optimized to align with these principles.

A key principle of green chemistry is maximizing atom economy, which involves maximizing the incorporation of all materials used in the process into the final product. acs.org The choice of acylating agent directly impacts atom economy. For instance, using hexanoic anhydride is generally more atom-economical than using hexanoyl chloride, as the latter generates hydrogen chloride as a byproduct.

The use of safer solvents is another crucial aspect. synthiaonline.com Traditional Friedel-Crafts reactions often employ halogenated solvents like 1,2-dichloroethane. d-nb.info Exploring greener solvent alternatives or conducting the reaction under solvent-free conditions, as demonstrated with the use of hexanoic acid, can significantly reduce the environmental impact. researchgate.netijnc.ir

Catalysis is a cornerstone of green chemistry. The use of solid acid catalysts like zeolites offers advantages over traditional homogeneous Lewis acids such as AlCl₃. researchgate.net Zeolites are non-corrosive, reusable, and can be easily separated from the reaction mixture, minimizing waste and simplifying product purification. researchgate.net Designing syntheses to use and generate substances with minimal toxicity is another fundamental principle. skpharmteco.com This involves selecting less hazardous reactants and catalysts.

Mechanistic Investigations of 4 Hexanoylbiphenyl Formation

Proposed Reaction Pathways in Friedel-Crafts Acylation

Formation of the Electrophile: The Lewis acid catalyst activates the acylating agent. It coordinates with the halogen atom of hexanoyl chloride, polarizing the carbon-chlorine bond and leading to its cleavage. masterorganicchemistry.com

Generation of the Acylium Ion: This cleavage results in the formation of a resonance-stabilized acylium ion ([CH₃(CH₂)₄CO]⁺). sigmaaldrich.com This highly electrophilic species is the primary agent of attack on the biphenyl (B1667301) ring.

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the biphenyl ring attacks the acylium ion. This step, which is typically the slowest and therefore rate-determining, disrupts the aromaticity of one of the rings and forms a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Restoration of Aromaticity: A weak base, often the [AlCl₄]⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the 4-Hexanoylbiphenyl product. masterorganicchemistry.com

Product-Catalyst Complexation: The ketone product, this compound, is a Lewis base and readily forms a stable complex with the Lewis acid catalyst. organic-chemistry.org This complexation deactivates the catalyst, necessitating the use of stoichiometric rather than catalytic amounts of the Lewis acid. An aqueous workup is required to break this complex and isolate the final product.

Role of Intermediate Species

The nature of the electrophilic species and other intermediates plays a pivotal role in the reaction's outcome. While the free acylium ion is often depicted as the key electrophile, the reality can be more nuanced depending on the reaction conditions.

Acylium Cations: The hexanoyl acylium ion is widely considered the primary reactive intermediate. sigmaaldrich.com Its formation is driven by the strong interaction between the Lewis acid and the acyl halide. masterorganicchemistry.com The acylium ion is resonance-stabilized, with the positive charge shared between the carbonyl carbon and oxygen, which contributes to its relative stability compared to other carbocations. sigmaaldrich.com

Surface Acyl Species and Complexes: In some instances, particularly with less reactive aromatic substrates or specific catalyst systems, the electrophile may not be a "free" acylium ion. Instead, a bulky, polarized complex between the acyl chloride and the Lewis acid (e.g., R-COCl:AlCl₃) may act as the attacking species. researchgate.net This can be particularly relevant when using solid acid catalysts like zeolites, where the reaction occurs on the catalyst surface.

Anhydrides: When hexanoic anhydride (B1165640) is used as the acylating agent, the mechanism is analogous. The Lewis acid coordinates to one of the carbonyl oxygens, facilitating the departure of a carboxylate leaving group and generating the same acylium ion intermediate. nih.gov

Ketenes: Ketenes are generally not considered intermediates in the standard Friedel-Crafts acylation pathway for producing aryl ketones from acyl chlorides or anhydrides.

Stereoelectronic Control in Biphenyl Acylation

The high regioselectivity observed in the acylation of biphenyl, which overwhelmingly yields the 4-substituted product, is a direct consequence of stereoelectronic effects. These effects relate to how the spatial arrangement of orbitals and the distribution of electron density influence a reaction's outcome. researchgate.net

In the case of biphenyl, one phenyl ring acts as a mild activating group for the other, directing incoming electrophiles to the ortho and para positions. The electronic effect arises from the delocalization of π-electrons across the two rings, which enriches the electron density at these positions.

However, the steric factor is dominant in determining the final product distribution.

Steric Hindrance: The biphenyl molecule is not perfectly planar in solution, with the two rings being twisted relative to each other. The ortho positions (2- and 6-) are significantly sterically hindered by the presence of the adjacent phenyl group. This bulkiness impedes the approach of the relatively large acylium ion or its complex with the Lewis acid.

Para-Position Accessibility: The para position (4-) is electronically activated and sterically accessible, making it the most favorable site for electrophilic attack.

This preference for the para position is a classic example where steric hindrance overrides the electronic directing effects that would otherwise allow for some ortho substitution.

Catalyst Deactivation Mechanisms in this compound Synthesis

Catalyst deactivation is a significant issue in Friedel-Crafts acylations, leading to a loss of catalytic activity and efficiency over time. scispace.com Several mechanisms contribute to this process.

Product Inhibition: As mentioned, the ketone product forms a strong complex with the Lewis acid catalyst. organic-chemistry.org This is the most immediate form of deactivation in homogeneous systems using catalysts like AlCl₃ and is the primary reason why more than one equivalent of the catalyst is required.

Fouling (Coking): In both homogeneous and heterogeneous systems, side reactions can produce high-molecular-weight, carbonaceous materials known as coke. mdpi.com These deposits can physically block the active sites of the catalyst, and in the case of porous catalysts like zeolites, can obstruct the pore structure, preventing reactants from accessing the active sites. researchgate.net

Poisoning: Impurities in the reactants or solvent, such as sulfur or nitrogen compounds, can act as catalyst poisons. scispace.com They bind strongly and often irreversibly to the active sites of the catalyst, rendering them inactive. Water is a potent poison for traditional Lewis acid catalysts like AlCl₃, as it reacts to form aluminum hydroxide (B78521).

Leaching: In the case of solid-supported or heterogeneous catalysts, the active catalytic component can be physically lost from the support material into the reaction medium. researchgate.net This leads to a permanent decrease in the number of available active sites.

Table 1: Summary of Common Catalyst Deactivation Mechanisms

| Deactivation Mechanism | Description | Primary Cause |

|---|---|---|

| Product Inhibition | The ketone product forms a strong complex with the Lewis acid, rendering it inactive. | Lewis basicity of the product. |

| Fouling / Coking | Deposition of carbonaceous materials or heavy byproducts on the catalyst surface. | Polymerization and side reactions. mdpi.com |

| Poisoning | Strong, often irreversible, chemisorption of impurities onto active sites. | Impurities (e.g., water, sulfur) in the feed. scispace.com |

| Leaching | Loss of the active catalytic species from a solid support into the reaction medium. | Instability of the catalyst-support linkage. researchgate.net |

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide insight into the sequence of steps in a reaction mechanism and identify the slowest step, known as the rate-determining step (RDS). epfl.ch For the Friedel-Crafts acylation of biphenyl, the reaction kinetics are consistent with a multi-step process.

Formation of the acylium ion electrophile. nih.gov

Attack of the aromatic ring on the acylium ion (C-C bond formation). nih.gov

Depending on the specific reactants, catalyst, and conditions, either of these steps can be rate-limiting. osti.gov However, for activated aromatic systems like biphenyl, the rate-determining step is widely accepted to be the electrophilic attack of the acylium ion on the aromatic ring . masterorganicchemistry.com This step involves the disruption of the stable aromatic system to form the high-energy sigma complex, thus representing the highest activation energy barrier in the reaction coordinate. epfl.ch

The reaction rate is generally observed to be dependent on the concentrations of both the aromatic substrate (biphenyl) and the acylating agent-Lewis acid complex. This is consistent with a bimolecular rate-determining step.

Table 2: Factors Influencing Reaction Rate in Biphenyl Acylation

| Factor | Effect on Rate | Kinetic Justification |

|---|---|---|

| Biphenyl Concentration | Increases rate | Biphenyl is a reactant in the rate-determining step. epfl.ch |

| Acylating Agent/Lewis Acid Concentration | Increases rate | The concentration of the active electrophile is dependent on these reactants. |

| Catalyst Activity | Increases rate | A more active catalyst generates the electrophile more efficiently. |

| Temperature | Increases rate | Provides the necessary activation energy to overcome the barrier of the RDS. |

Computational and Theoretical Chemistry Studies of 4 Hexanoylbiphenyl

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semiempirical Methods)

Quantum chemical calculations are fundamental in predicting the properties of molecules like 4-Hexanoylbiphenyl. nih.gov Methods such as Density Functional Theory (DFT) and semi-empirical approaches offer a balance between accuracy and computational cost, making them suitable for a range of molecular sizes and complexities. uomustansiriyah.edu.iqgoogle.comslideserve.com DFT, in particular, is a widely used method for analyzing the structural and electronic properties of molecules. nepjol.info These calculations can elucidate reaction pathways, including transition state energies, which is valuable for predicting unknown reactions and designing new synthetic methods. nih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a critical first step in most quantum chemical calculations, aiming to find the most stable arrangement of atoms in a molecule by minimizing the energy. storion.ruqcware.comscm.com For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. This is typically achieved using gradient-based methods that systematically adjust atomic positions to locate a minimum on the potential energy surface. qcware.comscm.com Advanced algorithms like quasi-Newton methods are often employed for efficiency. storion.ru

Once the optimized geometry is obtained, an analysis of the electronic structure can be performed. This includes examining the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. Properties such as the dipole moment and molecular electrostatic potential (MEP) can be calculated to provide insights into intermolecular interactions and potential sites for electrophilic or nucleophilic attack. researchgate.net For biphenyl (B1667301) derivatives, the conformational arrangement of the phenyl rings significantly influences these properties. researchgate.net

Reaction Energetics and Transition State Characterization

Computational methods are invaluable for studying the energetics of chemical reactions involving this compound. This includes calculating the energies of reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. masterorganicchemistry.comwikipedia.org The difference in energy between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. masterorganicchemistry.comlibretexts.org

Transition state theory provides the framework for these calculations. wikipedia.org Locating the transition state structure is a complex computational task that often involves methods like single-ended techniques (e.g., quasi-Newton, eigenvector following) or double-ended techniques (e.g., nudged elastic band). storion.ru Once a potential transition state is found, it must be validated by ensuring it connects the desired reactants and products on the potential energy surface. uni-muenchen.de This is often done through an Intrinsic Reaction Coordinate (IRC) calculation. uni-muenchen.derowansci.com The study of transition states can be enhanced by experimental data from techniques like vibrational spectroscopy. acs.org

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focused solely on this compound are not prevalent in the provided search results, MD simulations are a powerful tool for studying the dynamic behavior of molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time.

For a molecule like this compound, MD simulations could be used to:

Explore the conformational landscape by simulating the molecule's movement over time, identifying different stable and metastable conformations.

Study its behavior in different solvent environments, providing insights into solubility and intermolecular interactions.

Investigate its interactions with other molecules, such as receptors or enzymes, which is particularly relevant in drug design and materials science.

Reaction Path Analysis (e.g., Intrinsic Reaction Coordinate (IRC), United Reaction Valley Approach (URVA))

Reaction path analysis is crucial for understanding the mechanism of a chemical reaction. The Intrinsic Reaction Coordinate (IRC) is defined as the minimum energy path connecting the transition state to the reactants and products in mass-weighted Cartesian coordinates. uni-muenchen.deiastate.edu Calculating the IRC confirms that a located transition state indeed connects the intended reactants and products. uni-muenchen.derowansci.com The process involves starting at the transition state geometry and stepping down the potential energy surface in both the forward and backward directions. rowansci.comscm.com The curvature of the IRC path can provide detailed information about the reaction mechanism. iastate.edu

The Unified Reaction Valley Approach (URVA) is another powerful method for elucidating reaction mechanisms. rsc.orgmdpi.com URVA analyzes the reaction path and the surrounding reaction valley on the potential energy surface. rsc.orgmdpi.com A key feature of URVA is its focus on the curvature of the reaction path, where changes in curvature indicate significant chemical events like bond breaking or formation. rsc.orgmdpi.com By decomposing the path curvature, URVA provides detailed insights into the origins of the chemical changes occurring during the reaction. rsc.orgmdpi.com

Modeling of Spectroscopic Properties (e.g., UV-Vis, NMR, IR/Raman Spectra)

Computational chemistry plays a vital role in predicting and interpreting various types of molecular spectra.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. mdpi.com These calculations can predict the wavelengths of maximum absorption (λmax) and help in understanding the electronic structure of the excited states. plos.org For instance, calculations on related systems have shown good agreement with experimental spectra. mdpi.complos.org

NMR Spectra: Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (¹H and ¹³C). mdpi.com These predictions are invaluable for assigning experimental NMR signals and for confirming the structure of newly synthesized compounds. schrodinger.comchemrxiv.orguq.edu.au The accuracy of these predictions can be very high, often showing excellent agreement with experimental data. mdpi.comschrodinger.com

IR/Raman Spectra: The simulation of infrared (IR) and Raman spectra is a standard application of computational chemistry. arxiv.orgnih.gov These calculations provide the vibrational frequencies and intensities of a molecule. nih.gov Comparing the calculated spectra with experimental data helps in identifying the characteristic vibrational modes of different functional groups within the molecule. nepjol.inforesearchgate.net For example, the presence of a carbonyl group in this compound would be clearly identifiable in its calculated IR spectrum.

Application of Machine Learning and Neural Networks in Computational Chemistry for Related Systems

Machine learning (ML) and neural networks are increasingly being applied in computational chemistry to accelerate and improve predictions. springernature.comcvut.czarxiv.org While specific applications to this compound were not found, the methodologies are broadly applicable to related chemical systems.

Graph Neural Networks (GNNs) are particularly well-suited for chemical applications as they can learn from the graph-like structure of molecules. aip.orgacs.org They can be trained to predict a wide range of molecular properties, from total energy to spectroscopic data. aip.org ML models, including those based on multiple linear regression (MLR) and random forest regression (RFR), have been successfully used to predict properties of biphenyl derivatives, such as retention times in chromatography. researchgate.netacs.org

In the context of reaction prediction, ML models can learn from large datasets of known reactions to predict the outcomes of new transformations. chemrxiv.org Furthermore, ML is being used to enhance the simulation of spectroscopic properties, such as IR and Raman spectra, by learning the relationship between molecular structure and spectral features, which can reduce the computational cost of traditional methods. chemrxiv.org The development of large quantum chemistry databases is crucial for training these data-hungry models. nih.govarxiv.org

Chemical Transformations and Derivatization of 4 Hexanoylbiphenyl

Reduction Reactions of the Ketone Moiety (e.g., to 4-hexylbiphenyl)

The carbonyl group of the hexanoyl moiety in 4-hexanoylbiphenyl is a key site for chemical transformation, particularly reduction. Complete reduction of the ketone to a methylene (B1212753) group (-CH₂-) yields 4-hexylbiphenyl, a transformation that is a classic strategy in organic synthesis. wikipedia.org This is often performed as a subsequent step after a Friedel-Crafts acylation to achieve primary alkylation of an aromatic ring, which avoids the carbocation rearrangements common in Friedel-Crafts alkylation. masterorganicchemistry.com The primary methods for this conversion are the Wolff-Kishner and Clemmensen reductions, along with catalytic hydrogenation. scribd.com

Wolff-Kishner Reduction: This reaction converts ketones to alkanes under strongly basic conditions. wikipedia.org The process involves the formation of a hydrazone intermediate by reacting this compound with hydrazine (B178648) (NH₂NH₂). Subsequent heating with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like diethylene glycol, leads to the formation of the alkane and the evolution of nitrogen gas. masterorganicchemistry.comgoogleapis.com This method is particularly suitable for substrates that are sensitive to strong acids. wikipedia.org A common variant, the Huang-Minlon modification, allows the reaction to be performed at atmospheric pressure with improved yields. unacademy.com

Clemmensen Reduction: In contrast to the Wolff-Kishner reduction, the Clemmensen reduction is performed under strongly acidic conditions. libretexts.org This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) to reduce the ketone. wikipedia.org It is highly effective for aryl-alkyl ketones like this compound. wikipedia.orgmasterorganicchemistry.com The substrate must be stable in hot, concentrated acid for this method to be successful. wikipedia.org The precise mechanism is not fully understood but is thought to involve organozinc intermediates on the surface of the zinc. wikipedia.orglibretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst to reduce the carbonyl group. drhazhan.com While catalytic hydrogenation can reduce ketones to alcohols, complete reduction to the alkane (hydrogenolysis) can be achieved under more forcing conditions or with specific catalysts like palladium on carbon (Pd/C). stanford.edusigmaaldrich.com This technique is often considered a milder alternative to the Clemmensen and Wolff-Kishner reductions. masterorganicchemistry.com

| Reaction | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Potassium Hydroxide (KOH) | Strongly basic, high temperatures (~200 °C) masterorganicchemistry.comwikipedia.org | Suitable for acid-sensitive substrates wikipedia.org | Unsuitable for base-sensitive substrates; harsh conditions wikipedia.org |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Strongly acidic, reflux wikipedia.orglibretexts.org | Effective for aromatic ketones; uses inexpensive reagents masterorganicchemistry.com | Unsuitable for acid-sensitive substrates; mechanism not well understood wikipedia.orgmasterorganicchemistry.com |

| Catalytic Hydrogenation | H₂ gas, Metal Catalyst (e.g., Pd/C) | Varying pressure and temperature drhazhan.com | Generally milder conditions; high yields | Catalyst can be expensive; potential for incomplete reduction or reduction of the aromatic rings under harsh conditions libretexts.org |

Functionalization of the Biphenyl (B1667301) Core

The biphenyl scaffold of this compound can be modified through various reactions, most notably electrophilic aromatic substitution. The directing effects of the substituents on the biphenyl ring govern the position of new functional groups.

The hexanoyl group is an acyl group, which is an electron-withdrawing and deactivating substituent. openstax.org It directs incoming electrophiles to the meta position on the ring to which it is attached (Ring A). However, because it deactivates this ring, electrophilic substitution preferentially occurs on the second, unsubstituted phenyl ring (Ring B). masterorganicchemistry.com The phenyl group (Ring A attached to Ring B) acts as an activating group, directing incoming electrophiles to the ortho and para positions of Ring B (the 2' and 4' positions). Therefore, monosubstitution of this compound typically yields a mixture of 2'- and 4'-substituted products.

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂). savemyexams.com

Halogenation: Introducing a halogen (e.g., -Br, -Cl) using a halogen molecule and a Lewis acid catalyst (e.g., Br₂/FeBr₃). savemyexams.com

Friedel-Crafts Acylation/Alkylation: Adding an acyl or alkyl group, although this is less common on an already acylated system due to deactivation. libretexts.org

Sulfonation: Introducing a sulfonic acid group (-SO₃H) using fuming sulfuric acid. ic.ac.uk

| Reaction | Reagents | Electrophile | Primary Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Hexanoyl-4'-nitrobiphenyl, 4-Hexanoyl-2'-nitrobiphenyl |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4'-Bromo-4-hexanoylbiphenyl, 2'-Bromo-4-hexanoylbiphenyl |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 4'-(this compound)sulfonic acid, 2'-(this compound)sulfonic acid |

Synthesis of Related Biphenyl Derivatives with Acyl Chains

A variety of biphenyl derivatives with different acyl chains can be synthesized, primarily through the Friedel-Crafts acylation of biphenyl. nih.gov This reaction involves treating biphenyl with an acyl chloride (R-COCl) or an acid anhydride (B1165640) ((R-CO)₂O) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netsemanticscholar.org The reaction typically results in substitution at the 4-position (para) due to the steric hindrance at the ortho positions. This method allows for the introduction of acyl chains of varying lengths and structures. For instance, using acetyl chloride would yield 4-acetylbiphenyl, while using octanoyl chloride would produce 4-octanoylbiphenyl.

A patent describes the synthesis of 4-(C₂-C₅ alkanoyl)-2',4'-difluorobiphenyl by acylating 2,4-difluorobiphenyl (B1582794) with a C₂-C₅ alkanoic acid anhydride or halide using a Friedel-Crafts catalyst. google.com Similarly, the acylation of biphenyl with hexanoic acid over a zeolite HY catalyst has been shown to produce this compound. researchgate.net

| Acylating Agent | Lewis Acid Catalyst | Product |

|---|---|---|

| Propanoyl chloride (CH₃CH₂COCl) | AlCl₃ | 4-Propanoylbiphenyl |

| Butanoyl chloride (CH₃(CH₂)₂COCl) | AlCl₃ | 4-Butanoylbiphenyl |

| Pentanoyl chloride (CH₃(CH₂)₃COCl) | AlCl₃ | 4-Pentanoylbiphenyl googleapis.com |

| Hexanoyl chloride (CH₃(CH₂)₄COCl) | AlCl₃ | This compound |

Structure-Activity Relationship (SAR) Studies in Derivatives (Non-Pharmacological Context)

In a non-pharmacological context, structure-activity relationship (SAR) studies of this compound and its derivatives are prominent in the field of material science, particularly concerning liquid crystals. wikipedia.org Liquid crystals are phases of matter with properties between those of conventional liquids and solid crystals. uh.edu The molecular structure of a compound, including the rigidity of the core and the length and nature of flexible chains, is a critical determinant of its liquid crystalline properties (mesomorphism). wikipedia.org

For biphenyl derivatives, the length of the alkyl or acyl chain significantly influences the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. researchgate.net Research on homologous series of 4-n-alkyl-4'-n-alkanoylbiphenyls has provided insight into these relationships. For example, studies on 4-n-alkyl-4'-n-hexanoylbiphenyls have shown that the length of the n-alkyl chain at the 4'-position dictates the specific smectic polymorphism observed. researchgate.net

As shown in the table below, modifying the alkyl chain length (R) in 4-n-alkyl-4'-n-hexanoylbiphenyls alters the phase transition temperatures. Generally, as the alkyl chain lengthens, the thermal stability of the mesophases can change, and different types of smectic phases (e.g., Smectic A, Smectic B) may appear. This tunability is crucial for designing materials with specific optical and physical properties for applications like displays and sensors.

| Alkyl Group (R) | Polymorphism (Phase Transitions) |

|---|---|

| n-Propyl (C₃H₇) | Smectic A, Isotropic (SA, I) |

| n-Butyl (C₄H₉) | Smectic A, Isotropic (SA, I) |

| n-Pentyl (C₅H₁₁) | Smectic B, Smectic A, Isotropic (SB, SA, I) |

| n-Hexyl (C₆H₁₃) | Smectic B, Smectic A, Isotropic (SB, SA, I) |

Applications of 4 Hexanoylbiphenyl in Materials Science

Integration into Functional Organic Materials

The primary role of 4-Hexanoylbiphenyl in functional organic materials is as a mesogen, or a liquid crystal building block. uobaghdad.edu.iqresearchgate.net Liquid crystals are a state of matter with properties intermediate between those of conventional liquids and solid crystals, exhibiting both fluidity and long-range molecular order. researchgate.netbeilstein-journals.org The molecular architecture of this compound, featuring a rigid aromatic core (biphenyl) and a flexible aliphatic tail (hexanoyl group), is characteristic of calamitic (rod-like) mesogens that form nematic and smectic phases. beilstein-journals.orgukessays.com

The integration of such molecules into functional materials relies on this inherent anisotropy. The biphenyl (B1667301) core provides the necessary rigidity and intermolecular π-π stacking interactions, while the hexanoyl chain contributes to fluidity and influences the specific temperature range of the liquid crystal phase (mesophase). utar.edu.my These materials are crucial for electro-optical devices where the ability to control molecular orientation with an external electric field is paramount. sigmaaldrich.com While this compound itself is a foundational structure, it is often modified, for example by adding a polar terminal group like a nitrile (-CN), to create materials with specific dielectric anisotropies required for display applications. ukessays.comsigmaaldrich.com

The general structure of such materials can be broken down as follows:

| Structural Component | Example Group | Function in Material | Presence in this compound |

|---|---|---|---|

| Rigid Core | Biphenyl, Phenyl, Naphthalene | Provides structural anisotropy and promotes orientational order. ukessays.com | ✔ |

| Flexible Tail | Alkyl, Alkoxy Chains | Lowers the melting point and influences the mesophase temperature range. utar.edu.my | ✔ (as part of the hexanoyl group) |

| Linking Group | Ester, Ketone, Alkene | Connects the core to the tail and affects molecular geometry and polarity. | ✔ (Ketone) |

| Polar Terminal Group | Cyano (-CN), Nitro (-NO2), Halogen | Induces a strong dipole moment, affecting dielectric anisotropy and response to electric fields. ukessays.com | ✘ |

Potential as a Building Block for Advanced Materials

As a building block, this compound holds potential for the synthesis of more complex, advanced materials. Its fundamental structure is a template that can be elaborated upon to create materials with tailored properties. The most direct application is in the formulation of liquid crystal mixtures for displays (LCDs) and optical shutters. researchgate.netsigmaaldrich.com Advanced materials in this sector often require a precise blend of multiple mesogenic compounds to achieve optimal performance characteristics, including a broad operating temperature range, fast switching speeds, and high contrast. ukessays.com

The synthesis of liquid crystals is a mature field where foundational building blocks are created through established organic reactions like Friedel-Crafts acylation. ukessays.com The resulting ketones, such as this compound, can then be used in subsequent reactions. For instance, the ketone group can be reduced to an alcohol and esterified, or the biphenyl core can undergo further substitution to add lateral groups that modify packing and phase behavior. These modifications allow chemists to fine-tune the material's properties for next-generation displays or sensors.

Role in the Development of New Catalytic Systems (e.g., as a ligand component, model reactant)

In the field of catalysis, this compound serves as an important benchmark product in the study of Friedel-Crafts acylation reactions. osti.govarabjchem.org This reaction is a cornerstone of organic synthesis for producing aromatic ketones, which are valuable intermediates for pharmaceuticals and fine chemicals. rsc.orgims-bordeaux.fr Traditionally, the reaction uses stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant chemical waste. arabjchem.org Modern research focuses on developing environmentally benign and reusable solid acid catalysts, such as zeolites. osti.govarabjchem.orgrsc.org

The synthesis of this compound from biphenyl and hexanoic acid is frequently used as a model reaction to test the efficiency, selectivity, and reusability of these new catalysts. osti.gov Zeolites, with their well-defined pore structures, can offer shape selectivity, preferentially forming the para-substituted product (this compound) over other isomers. rsc.org Studies have investigated various zeolites, such as BEA and FAU, to optimize the reaction conditions for maximizing the yield of this compound. osti.govrsc.org

Detailed research findings on the synthesis of this compound using different catalytic systems are summarized below:

| Catalyst | Acylating Agent | Substrate | Temperature | Yield of this compound | Selectivity | Source |

|---|---|---|---|---|---|---|

| Zeolite Beta (BEA) | Hexanoic Acid | Biphenyl | 200 °C | 53% | 92% | arabjchem.org |

| Zeolite Beta | Hexanoic Acid | Biphenyl | 423 K (150 °C) | Main Product | Not specified | osti.gov |

The data from these studies are crucial for developing robust, industrial-scale processes that are more sustainable than traditional methods.

Photonic or Electronic Applications

While direct, large-scale photonic or electronic applications of this compound are not widely documented, its core structure is highly relevant to the field of organic electronics. diva-portal.orgresearchgate.net The biphenyl unit is a known chromophore that forms the basis of many materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netrsc.orgresearchgate.net

The electronic and photophysical properties of biphenyl-based molecules are strongly influenced by their substituent groups and the torsional angle between the two phenyl rings. researchgate.netnih.gov The hexanoyl group in this compound contains a ketone, which is an electron-withdrawing group. This substitution affects the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the biphenyl system. rsc.org This modulation of the electronic structure is a key strategy in designing materials for organic electronics. researchgate.net For instance, attaching electron-donating and electron-accepting groups to a conjugated backbone is a common approach for creating materials with desirable charge-transport or light-emitting properties.

Although specific data on the photoluminescence or charge mobility of this compound is limited, its structure makes it a candidate for fundamental research. It can serve as a model compound to study how the interplay between a rigid π-system and a flexible, electron-withdrawing side chain affects molecular packing, film morphology, and ultimately, electronic performance in a device. researchgate.net Related fluorinated biphenyls are already used to develop materials for OLEDs and liquid crystal displays (LCDs). rsc.org

Investigation of Biological Interactions and Biochemical Pathways Relevant to 4 Hexanoylbiphenyl Strictly Excluding Clinical Human Trial Data and Direct Human Relevance

In vitro Enzymatic Interactions (e.g., metabolism studies in cell-free systems or non-human cells)

In the absence of specific data for 4-Hexanoylbiphenyl, this section would typically investigate how the compound is metabolized and its potential to interact with various enzymes outside of a living organism. Studies are conducted using cell-free systems or non-human cell lines.

Metabolism in Cell-Free Systems: Cell-free systems utilize purified enzymes or crude cell extracts to study metabolic processes without the complexity of a whole cell. nih.govfrontiersin.org For a compound like this compound, researchers would likely investigate its metabolism by key enzyme families, such as cytochrome P450 (CYP) enzymes. nih.govnih.gov For example, a study might use a recombinant CYP3A4 expression system to determine if this compound acts as a substrate, inhibitor, or inducer of this common drug-metabolizing enzyme. nih.govnih.gov Such cell-free platforms allow for rapid prototyping and the study of toxic compounds that might not be feasible in living cells. osti.gov

Metabolism in Non-Human Cell Lines: Studies would also employ non-human cell lines (e.g., from rodents or other mammals) to observe metabolic pathways in a more complete cellular environment. These experiments can identify the primary metabolites of this compound and the enzymes responsible for their formation.

A hypothetical data table for such an investigation is presented below.

Table 1: Hypothetical In Vitro Metabolism of this compound

| Enzyme System | Substrate Concentration | Incubation Time | Metabolite(s) Detected | Metabolic Reaction |

| Recombinant Human CYP3A4 | 10 µM | 60 min | 4-(1-Hydroxyhexanoyl)biphenyl | Hydroxylation |

| Rat Liver Microsomes | 10 µM | 60 min | 4-(1-Hydroxyhexanoyl)biphenyl | Hydroxylation |

| 4-Biphenylcarboxylic acid | Oxidation |

Note: This table is illustrative and not based on actual experimental data for this compound.

Investigation in Model Organisms (non-human, non-clinical)

Model organisms are non-human species used to understand biological phenomena due to their conserved pathways and ease of genetic manipulation. biorxiv.orgresearchgate.net Commonly used models include the fruit fly (Drosophila melanogaster), the nematode (Caenorhabditis elegans), zebrafish (Danio rerio), and mice. tardigrade.innih.gov

For this compound, research in a model organism like Drosophila melanogaster could provide insights into its effects on complex biological processes such as development, neurobiology, and aging. nih.govmdpi.combibliotekanauki.pl For instance, researchers could expose flies to the compound and observe for phenotypes such as altered lifespan, changes in motor function, or developmental defects. mdpi.comscholaris.ca The conservation of signaling pathways between flies and mammals makes this a powerful tool for initial biological characterization. nih.gov

Receptor Binding Studies (in vitro, non-clinical)

Receptor binding assays are fundamental in determining if a compound interacts with specific cellular receptors. numberanalytics.comcontractlaboratory.com These assays measure the affinity of a ligand (in this case, this compound) for a receptor. contractlaboratory.comeuropeanpharmaceuticalreview.com Common techniques include radioligand binding assays, where a radioactive molecule known to bind the receptor is displaced by the test compound, and fluorescence-based assays. numberanalytics.comsigmaaldrich.com

A study on this compound would test its ability to bind to a panel of receptors, such as G-protein coupled receptors (GPCRs) or nuclear hormone receptors. sigmaaldrich.com The results, often expressed as an IC50 (the concentration of the compound that inhibits 50% of specific binding) or a dissociation constant (Kd), would indicate the compound's binding affinity and specificity. sigmaaldrich.com

Table 2: Hypothetical Receptor Binding Profile for this compound

| Receptor Target | Assay Type | Radioligand | IC50 (µM) |

| Estrogen Receptor β | Radioligand Binding | [3H]-Estradiol | > 100 |

| Muscarinic M1 Receptor | Radioligand Binding | [3H]-Scopolamine | > 100 |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Fluorescence Polarization | Fluorescent PPARγ Ligand | 15.2 |

Note: This table is illustrative and not based on actual experimental data for this compound.

Role in Non-Human Biochemical Pathways

This area of investigation would explore the broader impact of this compound on biochemical networks within non-human systems. This could involve studying its effect on major metabolic and signaling pathways. vedantu.comgenome.jp

Interaction with Key Cellular Proteins: Research might focus on whether this compound interacts with crucial cellular machinery. For example, many biphenyl (B1667301) compounds are studied for their ability to inhibit tubulin polymerization, a process essential for cell division. mdpi.comfrontiersin.orgnih.gov An in vitro tubulin polymerization assay could determine if this compound affects microtubule formation. researchgate.netnih.gov

Another potential area of investigation is the effect on histone deacetylases (HDACs), enzymes that regulate gene expression by modifying histones. rndsystems.comproteopedia.org An assay could measure the activity of various HDAC isoforms in the presence of this compound to see if it acts as an inhibitor. e-dmj.orgfrontiersin.org

Impact on Metabolic Pathways: Metabolomics studies in non-human cells or model organisms could reveal how this compound alters biochemical pathways like glycolysis, the TCA cycle, or fatty acid metabolism. nih.govbmglabtech.com By measuring changes in the levels of various metabolites after exposure to the compound, scientists can infer which pathways are affected. nih.gov For instance, a change in the ratio of ATP to ADP could suggest an impact on energy metabolism. nih.gov

Environmental Fate and Degradation Studies of 4 Hexanoylbiphenyl

Photodegradation Pathways

Photodegradation is a key process that breaks down organic pollutants in the environment through the action of light, particularly ultraviolet (UV) radiation. The rate and mechanism of photodegradation are influenced by the chemical structure of the compound and environmental conditions. muni.cz For aromatic compounds like 4-Hexanoylbiphenyl, photodegradation can proceed through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, involving photosensitizers.

The presence of the hexanoyl group in this compound introduces a carbonyl functional group and an alkyl chain, which can also be targets for photochemical reactions. Alkyl aryl ketones are known to undergo photochemical reactions on various surfaces. muni.cz The degradation kinetics often follow pseudo-first-order models. nih.gov The specific degradation products of this compound would depend on the reaction conditions, including the presence of oxygen and other reactive species.

Table 1: Potential Photodegradation Reactions of Aromatic Ketones

| Reaction Type | Description | Potential Products |

|---|---|---|

| Norrish Type I | Cleavage of the bond adjacent to the carbonyl group. | Biphenyl (B1667301) radical, hexanoyl radical |

| Norrish Type II | Intramolecular hydrogen abstraction by the excited carbonyl group. | Biphenyl vinyl ketone, butene |

| Photo-Fries Rearrangement | Migration of the acyl group to the aromatic ring. | Hydroxy-acylbiphenyl isomers |

| Oxidative Cleavage | Ring opening and degradation in the presence of reactive oxygen species. | Smaller organic acids, CO2 |

It is important to note that the actual photodegradation pathways and the resulting products for this compound would need to be confirmed through specific experimental studies.

Biodegradation in Environmental Systems

Biodegradation is a crucial process for the removal of organic pollutants from the environment, mediated by microorganisms such as bacteria and fungi. mdpi.comconcawe.eu The susceptibility of a compound to biodegradation depends on its chemical structure, solubility, and the presence of suitable microbial populations with the necessary enzymatic machinery. nih.gov

The biphenyl component of this compound is a well-studied substrate for microbial degradation. Many microorganisms, particularly bacteria, can utilize biphenyl as a carbon and energy source through the "upper" biphenyl degradation pathway, which involves a series of enzymatic reactions initiated by a biphenyl dioxygenase. researchgate.netbioline.org.br This pathway leads to the opening of one of the aromatic rings.

The presence of the long alkyl chain in this compound could influence its bioavailability and the rate of biodegradation. Long-side-chain alkyl compounds are ubiquitous in the environment, and their degradation has been studied. nih.gov In some cases, the alkyl chain can be a primary site of microbial attack through processes like β-oxidation. europa.eumst.dk For instance, a strain of Bacillus sp. has been shown to degrade biphenyl and its substituted derivatives. researchgate.net

Table 2: Microbial Genera Known for Degrading Biphenyl and Related Compounds

| Microbial Genus | Type | Known Substrates | Reference |

|---|---|---|---|

| Pseudomonas | Bacterium | Biphenyl, Chlorobiphenyls | bioline.org.br |

| Burkholderia | Bacterium | Biphenyl, Polychlorinated Biphenyls | bioline.org.br |

| Comamonas | Bacterium | Biphenyl | bioline.org.br |

| Rhodococcus | Bacterium | Biphenyl, Polychlorinated Biphenyls | bioline.org.br |

Catalytic Degradation (e.g., using advanced oxidation processes)

Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). rsc.orgkirj.eeufrn.br These processes are often used for the degradation of persistent organic pollutants that are resistant to conventional treatment methods.

While specific studies on the catalytic degradation of this compound using AOPs are not documented, the principles of these technologies can be applied to predict its degradation. Aromatic ketones can be oxidized through various catalytic systems. researchgate.netmdpi.comthieme-connect.comnih.gov Common AOPs include Fenton and photo-Fenton processes, ozonation, and photocatalysis using semiconductors like titanium dioxide (TiO2). rsc.orgkirj.ee

In the context of this compound, AOPs would likely attack both the aromatic rings and the alkyl side chain. The hydroxyl radicals can lead to hydroxylation of the biphenyl rings, followed by ring cleavage and eventual mineralization to carbon dioxide and water. The hexanoyl group could also be oxidized. The efficiency of the degradation would depend on the specific AOP used, the catalyst, the concentration of oxidants like hydrogen peroxide (H2O2) or ozone (O3), and reaction conditions such as pH and temperature. kirj.ee

Table 3: Examples of Catalytic Systems for the Oxidation of Alkyl Aromatic Compounds

| Catalytic System | Oxidant | Target Compound Class | Potential Outcome | Reference |

|---|---|---|---|---|

| Metalloporphyrins (Co, Mn) | O2 | Alkylaromatics | Aromatic ketones | researchgate.net |

| Porphyrin Iron(II) | H2O2 | Alkyl aromatics | Aromatic ketones | mdpi.com |

| Mn(NO3)2 / Co(NO3)2 | O2 | Alkyl aryl ketones | Carboxylic acids | thieme-connect.com |

| Cu/PMo12O40 | TBHP | Alkylarenes | Aromatic ketones | nih.gov |

These catalytic systems, while often studied for synthesis, demonstrate the susceptibility of the chemical structure of compounds like this compound to oxidative transformation. researchgate.netmdpi.comthieme-connect.comnih.govwipo.int The application of these principles in an environmental remediation context would aim for complete mineralization of the pollutant.

Conclusion and Future Research Perspectives for 4 Hexanoylbiphenyl

Summary of Current Research Status

Research directly centered on 4-Hexanoylbiphenyl is limited in publicly available literature. However, its chemical structure—a biphenyl (B1667301) core with a hexanoyl group—places it within the well-studied family of acylbiphenyls. These compounds are often investigated for their potential liquid crystalline properties. The synthesis of this compound is most likely achieved through a Friedel-Crafts acylation of biphenyl using hexanoyl chloride in the presence of a Lewis acid catalyst, a standard and well-documented organic reaction.

Identified Gaps in the Understanding of this compound Chemistry

Despite the foundational knowledge of related compounds, there are significant gaps in the specific understanding of this compound's chemistry and physical properties. A thorough search of scientific databases does not yield detailed experimental data for this compound. Key missing information includes:

Detailed Synthesis and Purification Procedures: While the synthetic route is predictable, optimized reaction conditions, purification methods, and characterization data (such as melting point, boiling point, and spectroscopic analyses) for this compound are not explicitly documented.

Comprehensive Physical and Chemical Properties: There is a lack of published data on its fundamental properties, including its solubility, thermal stability, and detailed spectroscopic information (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mesomorphic and Liquid Crystalline Behavior: Crucial data on the phase transitions, temperature ranges of any liquid crystalline phases, and the specific types of mesophases (nematic, smectic, etc.) for pure this compound are absent from the current body of scientific literature.

Structure-Property Relationships: Without experimental data, it is difficult to establish a clear relationship between the hexanoyl chain length and the resulting physical and liquid crystalline properties of this specific biphenyl derivative.

Emerging Research Directions and Interdisciplinary Opportunities

The identified knowledge gaps present several opportunities for future research on this compound, with potential for interdisciplinary applications.

Table 1: Potential Research Directions for this compound

| Research Direction | Description | Potential Interdisciplinary Fields |

| Synthesis and Characterization | Development and optimization of a synthetic route for high-purity this compound, followed by comprehensive characterization of its physical and chemical properties. | Organic Chemistry, Analytical Chemistry |

| Liquid Crystal Properties | Detailed investigation of the mesomorphic behavior of this compound and its mixtures with other liquid crystals to understand its potential for display and sensor applications. | Materials Science, Physics, Electrical Engineering |

| Computational Modeling | Utilization of computational chemistry to predict the molecular geometry, electronic properties, and potential liquid crystalline behavior of this compound to guide experimental work. | Computational Chemistry, Theoretical Physics |

| Derivatization and Functionalization | Chemical modification of the this compound structure to tune its properties for specific applications, such as in the development of novel functional materials. | Organic Synthesis, Polymer Chemistry |

| Biological Activity Screening | Exploration of the potential biological activities of this compound, given that many biphenyl derivatives exhibit pharmacological properties. | Medicinal Chemistry, Pharmacology |

Future research could focus on synthesizing and characterizing this compound to establish a baseline of its properties. This would enable a systematic study of its liquid crystalline behavior, both as a pure compound and as a component in liquid crystal mixtures. Such studies are crucial for its potential application in advanced display technologies and optical sensors.

Furthermore, interdisciplinary collaborations could unlock novel applications. For instance, in materials science, understanding the self-assembly and phase behavior of this compound could lead to the design of new smart materials. In medicinal chemistry, the biphenyl scaffold is a common pharmacophore, suggesting that this compound and its derivatives could be screened for potential biological activities.

Q & A

What are the methodological considerations for optimizing the synthesis of 4-Hexanoylbiphenyl?

Basic Research Question

To optimize synthesis, systematically vary reaction parameters such as temperature, catalyst type (e.g., BF₃-Et₂O or triphenylphosphine), and solvent polarity (e.g., acetonitrile vs. DMF) based on analogous biphenyl derivative syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and adjust reaction times (5–18 days) to maximize yield. Include purification steps like column chromatography or recrystallization, ensuring >98% purity as validated by GC analysis .

Which analytical techniques are most reliable for characterizing this compound?

Basic Research Question

Combine multiple techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity and substituent positions.

- High-Performance Liquid Chromatography (HPLC) : Assess purity and detect trace impurities.

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.

Cross-reference data with standards for biphenyl derivatives (e.g., 4-Cyano-4'-heptyloxybiphenyl) to ensure consistency .

What safety protocols are critical when handling this compound?

Basic Research Question

Adhere to GHS hazard classifications for acute toxicity (oral, dermal, inhalation Category 4) :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and respiratory protection in ventilated areas.

- Emergency Measures : Use eyewash stations and emergency showers. Store separately from incompatible reagents, and avoid long-term storage due to degradation risks .

How can researchers resolve contradictions in reported thermodynamic properties of this compound?

Advanced Research Question

Apply contradiction analysis frameworks:

- Cross-Validation : Replicate measurements using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized conditions.

- Meta-Analysis : Compare datasets across studies, accounting for variables like sample purity (>98% vs. lower grades) and environmental controls (humidity, temperature) .

What computational strategies predict the reactivity of this compound in novel reactions?

Advanced Research Question

Leverage density functional theory (DFT) simulations to model electron density distributions and reaction pathways. Parameterize models using experimental data from structurally similar compounds (e.g., 4-Cyano-4'-heptyloxybiphenyl) . Validate predictions with small-scale kinetic experiments.

How should researchers design toxicity studies for this compound?

Advanced Research Question

Adopt EPA guidelines for biphenyl derivatives :

- In Vitro Models : Use hepatocyte cultures to assess metabolic pathways.

- In Vivo Models : Conduct acute exposure studies in rodents, monitoring hepatic and neurological endpoints. Include control groups exposed to analogous compounds (e.g., 4-hydroxyphenyl acetate) for comparative analysis .

What storage conditions prevent degradation of this compound?

Basic Research Question

Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Regularly monitor stability via HPLC, as degradation products may exhibit increased toxicity .

How can conflicting bioactivity data for this compound be interpreted?

Advanced Research Question

Identify hidden variables:

- Assay Conditions : Compare cell viability protocols (e.g., MTT vs. ATP assays) and solvent effects (DMSO vs. ethanol).

- Structural Analogues : Evaluate bioactivity trends in related compounds (e.g., 4-phenyl-2-butenal) to isolate substituent-specific effects .

What analytical standards ensure reproducibility in this compound research?

Basic Research Question

Use certified reference materials (CRMs) with documented purity (e.g., >98% by GC) . Calibrate instruments using NIST-traceable standards and validate methods via interlaboratory comparisons .

How to design ecotoxicology studies for this compound?

Advanced Research Question

Follow EPA’s literature review strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.